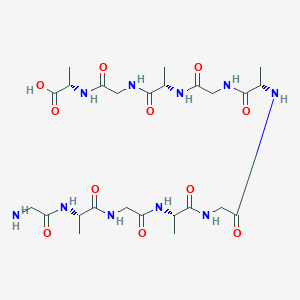
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is a synthetic peptide composed of repeating units of glycine and alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli. The peptide is then extracted and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Modifying the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or enzymes like proteases.
Oxidation: Reagents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed
Hydrolysis: Yields individual amino acids or smaller peptide fragments.
Oxidation: Produces oxidized amino acids or peptide fragments.
Reduction: Results in reduced peptides with free thiol groups.
Applications De Recherche Scientifique
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the production of biomaterials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-alanine: A simpler dipeptide with similar structural properties.
L-alanyl-glycine: Another dipeptide with reversed amino acid sequence.
L-alanyl-L-alanine: A dipeptide composed of two alanine residues.
Uniqueness
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is unique due to its repeating sequence of glycine and alanine, which imparts distinct structural and functional properties. This repetitive structure can influence the peptide’s stability, solubility, and interaction with other molecules, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
560114-83-2 |
|---|---|
Formule moléculaire |
C25H42N10O11 |
Poids moléculaire |
658.7 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C25H42N10O11/c1-11(31-16(36)6-26)21(41)27-7-17(37)32-12(2)22(42)28-8-18(38)33-13(3)23(43)29-9-19(39)34-14(4)24(44)30-10-20(40)35-15(5)25(45)46/h11-15H,6-10,26H2,1-5H3,(H,27,41)(H,28,42)(H,29,43)(H,30,44)(H,31,36)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,45,46)/t11-,12-,13-,14-,15-/m0/s1 |
Clé InChI |
SDFSVQLXOOLOCC-YTFOTSKYSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



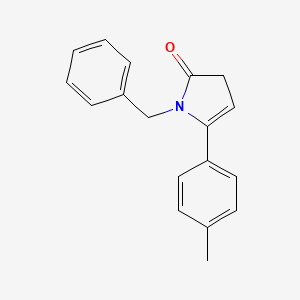
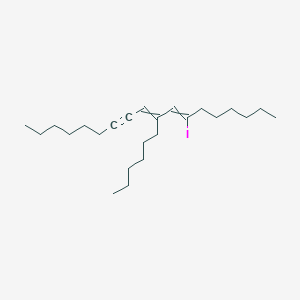
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
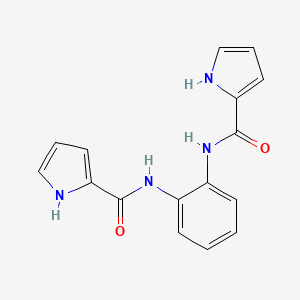
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)

![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
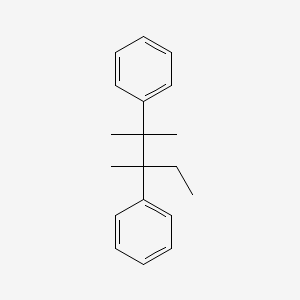
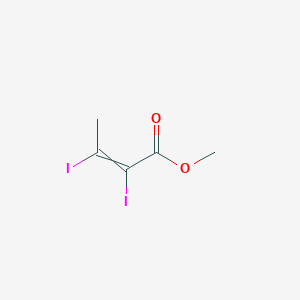
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
